

Structural Elucidation of 1,2,3,4-Tetrahydroquinolin-3-amine: A Technical Guide

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Compound of Interest

Compound Name: 1,2,3,4-Tetrahydroquinolin-3-amine

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An In-depth Analysis for Researchers and Drug Development Professionals

The quest for novel therapeutic agents has led to a significant interest in heterocyclic compounds, with 1,2,3,4-tetrahydroquinoline and its derivatives standing out due to their diverse biological activities. This technical guide focuses on the structural elucidation of a specific derivative, **1,2,3,4-tetrahydroquinolin-3-amine**, providing a comprehensive overview of its synthesis and characterization. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development.

Chemical Structure and Properties

1,2,3,4-Tetrahydroquinolin-3-amine, as identified in the PubChem database (CID 4055118), is a derivative of quinoline with the molecular formula $C_9H_{12}N_2$.^[1] Its structure consists of a dihydrogenated quinoline ring system with an amine group substituted at the 3-position. The IUPAC name for this compound is **1,2,3,4-tetrahydroquinolin-3-amine**, and its InChIKey is FBSQFLMMNVFTRT-UHFFFAOYSA-N.^[1] The hydrochloride salt of the racemic mixture is also commercially available under the CAS number 40615-02-9.^[2]

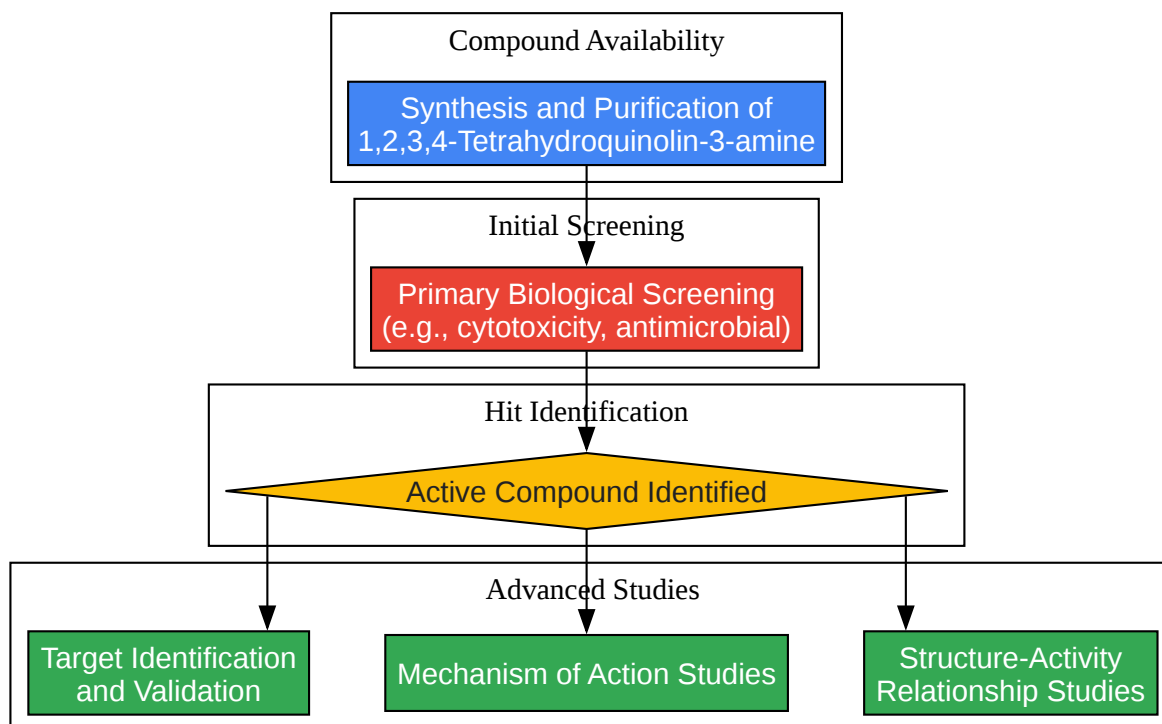
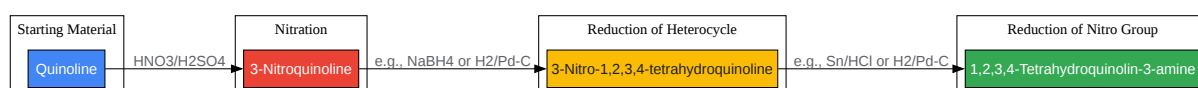
Synthesis and Experimental Protocols

While a plethora of methods exist for the synthesis of the 1,2,3,4-tetrahydroquinoline core, this section will focus on a conceptual pathway for the preparation of the 3-amino derivative. A

common strategy involves the reduction of a suitable precursor, such as a nitro-substituted quinoline or a quinolin-3-amine.

A plausible synthetic route, based on established chemical principles for the synthesis of similar compounds, is outlined below. It is important to note that a specific, detailed experimental protocol for the synthesis of **1,2,3,4-tetrahydroquinolin-3-amine** is not readily available in the public domain as of the last update. The following represents a generalized approach that would require optimization and experimental validation.

Conceptual Synthesis Workflow



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References

- 1. 1,2,3,4-Tetrahydroquinolin-3-amine | C₉H₁₂N₂ | CID 4055118 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. tygersci.com [tygersci.com]
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